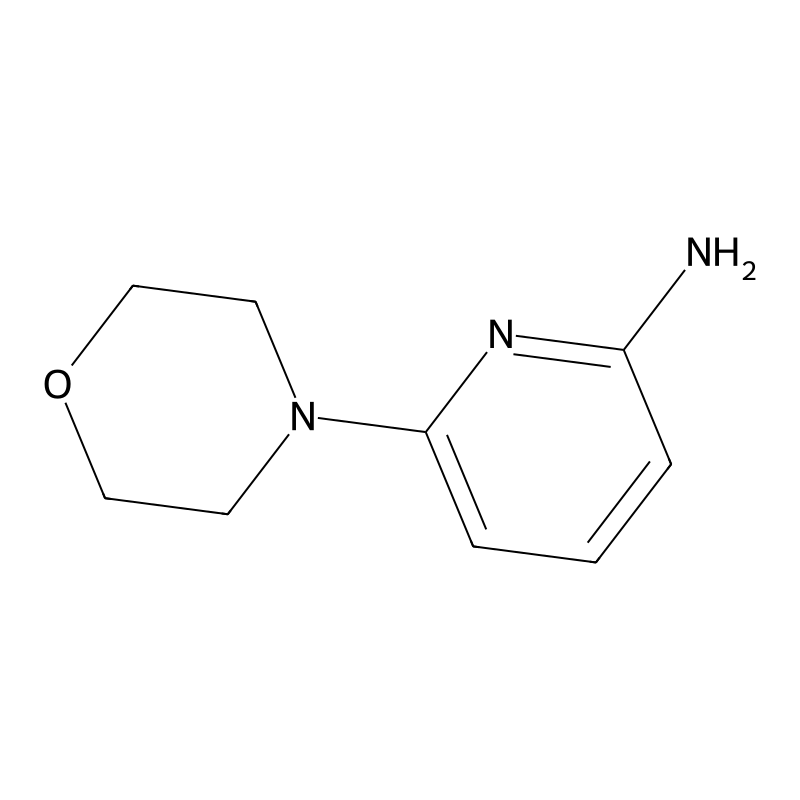6-Morpholinopyridin-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Use in Medicinal Chemistry
Specific Scientific Field: The specific scientific field of this application is Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application: 6-Morpholinopyridin-2-amine is used in the synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds . These compounds are designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .
Thorough Summary of the Results or Outcomes Obtained: These novel compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, with slightly higher inhibition on VEGFR2 than the hit compound, was a potential inhibitor against MDA-MB-231 (IC50 = 1.4 μM) compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM) .
6-Morpholinopyridin-2-amine is a heterocyclic compound characterized by a pyridine ring substituted with a morpholine group and an amine functional group at the second position. Its molecular formula is C9H13N3O, and it has a molecular weight of approximately 179.22 g/mol. The structure of this compound allows for diverse chemical interactions, making it significant in various fields of research, particularly in medicinal chemistry and organic synthesis.
- Oxidation: Under specific conditions, this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: The compound can be reduced to convert nitro groups into amine groups, typically using reducing agents such as hydrogen gas with a platinum catalyst or zinc in dilute mineral acid.
- Substitution Reactions: It can participate in substitution reactions where functional groups are replaced, often involving halogenated intermediates and nucleophiles .
Research indicates that 6-Morpholinopyridin-2-amine exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its ability to interact with specific enzymes and receptors allows it to modulate biological pathways effectively. The compound's mechanism of action often involves hydrogen bonding and hydrophobic interactions with molecular targets, which may lead to the inhibition of certain biological processes .
The synthesis of 6-Morpholinopyridin-2-amine typically involves several steps:
- Starting Material: The process begins with 2-aminopyridine.
- Nitration: 2-Aminopyridine is nitrated using mixed acids in the presence of a solvent to obtain 2-amino-5-nitropyridine.
- Hydrolysis: The nitro group is then reduced to an amine group.
- Chlorination: The resulting intermediate undergoes chlorination.
- Methoxylation: This intermediate is then methoxylated.
- Final Reduction: The final step involves reduction to yield 6-Morpholinopyridin-2-amine .
Industrial production methods may utilize large-scale nitration, reduction, and chlorination processes optimized for yield and purity.
6-Morpholinopyridin-2-amine has various applications across multiple fields:
- Medicinal Chemistry: It is being explored for its potential use in drug development, particularly targeting specific enzymes and receptors involved in disease pathways.
- Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
- Material Science: It is utilized in the production of advanced materials due to its unique chemical properties .
Studies on the interaction of 6-Morpholinopyridin-2-amine with biological targets reveal its potential as a modulator of enzyme activity. This interaction often involves specific binding affinities that can influence cellular processes, making it a candidate for further investigation in pharmacological applications.
Several compounds share structural similarities with 6-Morpholinopyridin-2-amine, each possessing unique properties:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 2-Aminopyrimidine | 0.70 | Known for antitrypanosomal and antiplasmodial activities. |
| 2-Methoxy-5-aminopyridine | 0.68 | Used as an intermediate in various chemical syntheses. |
| 4-Morpholinopyridin-2-amine | 0.85 | Similar structure but different position of morpholine attachment. |
| 4-(Pyrrolidin-1-yl)pyridin-2-amine | 0.78 | Exhibits different biological activity profiles. |
| 4-(2-Bromopyridin-4-yl)morpholine | 0.77 | Utilized in various synthetic applications. |
Uniqueness: The distinct structural features of 6-Morpholinopyridin-2-amine confer specific chemical and biological properties that differentiate it from related compounds, particularly its dual functionality as both an amine and a morpholine derivative, which enhances its versatility in research and application .








